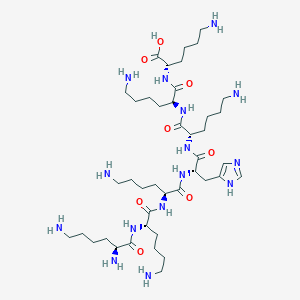![molecular formula C11H21NO4 B14197648 Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate CAS No. 908859-28-9](/img/structure/B14197648.png)
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate is a chemical compound with the molecular formula C11H21NO4. It is an ester derivative and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethyl oxalyl chloride, followed by the addition of methanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
- Ethyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
- Methyl 6-[(2-oxo-2-phenylethyl)amino]hexanoate
Uniqueness
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Properties
CAS No. |
908859-28-9 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |
InChI |
InChI=1S/C11H21NO4/c1-3-16-11(14)9-12-8-6-4-5-7-10(13)15-2/h12H,3-9H2,1-2H3 |
InChI Key |
OSFMOCSYJSCGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


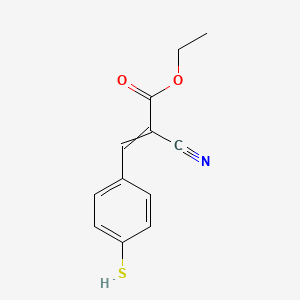
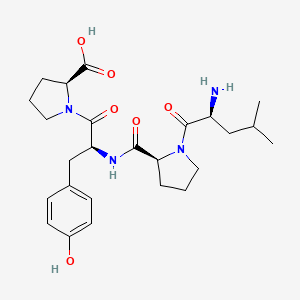

![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
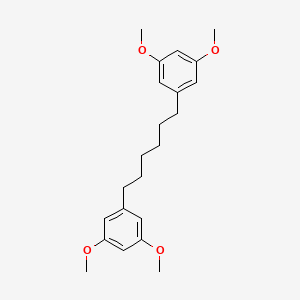
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
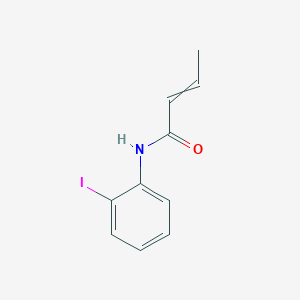
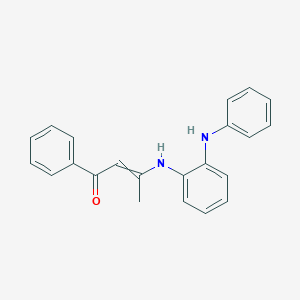
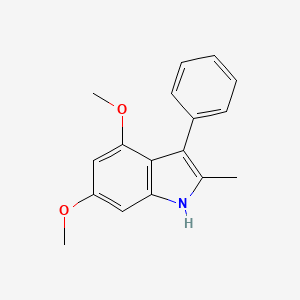

![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
